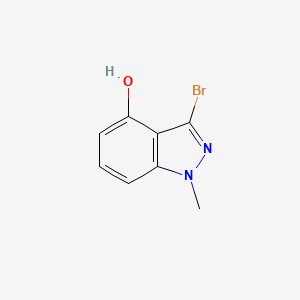

3-Bromo-1-methyl-1H-indazol-4-ol

Description

Significance of Indazole Heterocycles in Contemporary Chemical and Biological Research

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural foundation for numerous compounds with diverse pharmacological activities. nih.govresearchgate.net While naturally occurring indazoles are rare, with only a few alkaloids like nigellicine (B1251354) and nigellidine (B12853491) isolated from natural sources, synthetic indazole derivatives have garnered immense attention. nih.govnih.gov These synthetic compounds have demonstrated a broad spectrum of biological activities, including but not limited to:

Antitumor: Indazole derivatives are prominent in oncology research, with several compounds being investigated and used as anticancer agents. nih.govresearchgate.netnih.gov

Anti-inflammatory: The scaffold is a key component in the development of new anti-inflammatory drugs. nih.govnih.gov

Antimicrobial and Antifungal: Researchers have explored indazole derivatives for their potential to combat bacterial and fungal infections. nih.govaustinpublishinggroup.com

Anti-HIV: Certain indazole-containing compounds have shown promise as anti-HIV agents. nih.govresearchgate.net

Kinase Inhibition: Many indazole derivatives act as inhibitors of various protein kinases, a critical function in cancer therapy. nih.gov

The versatility of the indazole ring allows for substitutions at various positions, leading to a vast chemical space for drug discovery and development. nih.govresearchgate.net This has led to the successful development of several marketed drugs containing the indazole moiety. nih.gov

Fundamental Structural Characteristics and Tautomeric Forms of Indazole

Indazole exists in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. chemicalbook.comaustinpublishinggroup.comresearchgate.net The position of the nitrogen-bound hydrogen atom defines these tautomers.

The equilibrium between the 1H- and 2H-tautomers is a critical aspect of indazole chemistry. austinpublishinggroup.com Theoretical and experimental studies have consistently shown that the 1H-indazole tautomer is the more thermodynamically stable form. chemicalbook.comnih.govresearchgate.net The energy difference between the 1H- and 2H-tautomers has been calculated to be approximately 3.6 kcal/mol, favoring the 1H form. chemicalbook.comrsc.org This stability is a key factor in the prevalence of 1H-indazole derivatives in both research and pharmaceutical applications. The 3H-indazole tautomer is generally considered non-aromatic and is significantly less stable, hence it is rarely encountered. chemicalbook.comnih.gov

| Tautomer | Relative Stability | Energy Difference (kcal/mol) |

|---|---|---|

| 1H-Indazole | Most Stable | - |

| 2H-Indazole | Less Stable | ~3.6 |

| 3H-Indazole | Least Stable | Not commonly observed |

The greater stability of the 1H-indazole tautomer is attributed to its benzenoid character, which imparts a higher degree of aromaticity compared to the quinonoid nature of the 2H-indazole. nih.govrsc.org This enhanced aromaticity in the 1H-indazole system contributes to its lower ground-state energy. rsc.org Computational studies, such as MP2/6-31G** calculations, have corroborated these findings, accurately predicting the rotational constants and confirming the energetic preference for the 1H-tautomer. rsc.orgnih.gov The thermodynamic favorability of the 1H-indazole scaffold makes it a reliable and predictable platform for designing and synthesizing new chemical entities.

Overview of Research Trajectories for Substituted Indazole Derivatives

Research into substituted indazole derivatives is a dynamic and expanding field. researchgate.netpnrjournal.com Key research trajectories include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and regioselective methods for synthesizing substituted indazoles. nih.govresearchgate.net This includes transition-metal-catalyzed cross-coupling reactions and C-H activation strategies to introduce functional groups at specific positions of the indazole ring. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: A significant focus of research is on understanding how different substituents on the indazole ring influence biological activity. nih.gov These SAR studies are crucial for optimizing lead compounds and designing more potent and selective drugs.

Exploration of New Biological Targets: While indazoles are well-established as kinase inhibitors, researchers are investigating their potential to modulate other biological targets, thereby expanding their therapeutic applications. nih.gov

Materials Science Applications: Beyond medicinal chemistry, indazole derivatives are being explored for their potential use in materials science, for instance, as electronically active materials. researchgate.net

The ability to functionalize the indazole core at various positions, including the N-1, N-2, and C-3 positions, provides a rich playground for chemical innovation and the development of novel molecules with tailored properties. nih.govpnrjournal.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2O |

|---|---|

Molecular Weight |

227.06 g/mol |

IUPAC Name |

3-bromo-1-methylindazol-4-ol |

InChI |

InChI=1S/C8H7BrN2O/c1-11-5-3-2-4-6(12)7(5)8(9)10-11/h2-4,12H,1H3 |

InChI Key |

SVUYERHMPBGENR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC=C2)O)C(=N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 1 Methyl 1h Indazol 4 Ol and Analogous Indazole Derivatives

Historical Development and Modern Advancements in Indazole Synthesis

The synthesis of the indazole core has evolved significantly from early methods. Historically, the Jacobson and Huber method, involving the intramolecular azo coupling of N-nitroso-o-benzotoluidide, was a notable early approach to producing indazole. orgsyn.org Another classic route involves the diazotization of o-toluidine (B26562) followed by ring closure. chemicalbook.com These foundational methods, while effective, often required harsh conditions and offered limited control over regioselectivity, especially for polysubstituted indazoles.

Modern advancements have largely focused on catalyst-based approaches, particularly using transition metals, to improve efficiency, selectivity, and functional group tolerance. bohrium.combenthamdirect.com These contemporary methods provide more direct and atom-economical pathways to a wide array of functionalized indazoles. researchgate.netnih.gov The development of one-pot syntheses and C-H activation strategies represents a significant leap forward, minimizing the need for pre-functionalized starting materials and streamlining the synthetic process. nih.govorganic-chemistry.org

Strategic Approaches for the Construction of Substituted Indazole Ring Systems

The construction of the indazole ring system can be achieved through various strategic approaches, primarily centered on cyclization reactions and the use of transition metal catalysis.

Cyclization reactions are fundamental to forming the bicyclic indazole core. A common strategy involves the reductive cyclization of ortho-nitro-substituted precursors. For instance, ortho-imino-nitrobenzene substrates, generated from the condensation of ortho-nitrobenzaldehydes and anilines, can undergo reductive cyclization to yield 2H-indazoles. acs.org Similarly, the deoxygenative cyclization of nitro compounds, such as those derived from the reaction of isoxazolyl Schiff bases with 2-nitrobenzaldehydes, can produce indazoles via nitrene intermediates. researchgate.net

Another important cyclization pathway is the intramolecular amination of hydrazone derivatives. For example, 1-aryl-2-(2-nitrobenzylidene)hydrazines can cyclize to form 1-aryl-1H-indazoles in the presence of a base. organic-chemistry.org More advanced methods utilize palladium-catalyzed intramolecular C-H amination of aminohydrazones to construct 1H-indazoles. nih.gov The choice of starting materials and reaction conditions dictates the resulting indazole tautomer (1H- or 2H-indazole) and the substitution pattern.

Transition metal catalysis has revolutionized indazole synthesis, offering mild and highly selective routes. nitk.ac.inbohrium.comnih.gov Palladium, copper, and rhodium are among the most frequently employed metals. nih.gov These catalysts facilitate key bond-forming events, such as C-N and N-N bond formation, often through C-H activation and cross-coupling reactions. researchgate.netnih.gov

Application of Transition Metal-Catalyzed Syntheses for Indazole Scaffolds

Copper-Mediated Cyclizations and Couplings

Copper catalysis is particularly effective for the synthesis of indazoles. Copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes provides a route to 3-alkenyl-2H-indazoles. researchgate.netthieme-connect.com A significant application of copper is in Ullmann-type reactions, where an intramolecular coupling of a hydrazone, formed from a halogenated benzene (B151609) derivative and a hydrazine (B178648), leads to the indazole ring. thieme-connect.com For instance, a scalable synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole has been developed using a copper-catalyzed intramolecular Ullmann reaction. thieme-connect.com Furthermore, copper(I) oxide (Cu₂O) can mediate the cyclization of o-haloaryl N-sulfonylhydrazones to afford 1H-indazoles. nih.gov One-pot syntheses of 1H-indazoles have also been developed from 2-haloacetophenones via a CuO-catalyzed amination with a hydrazine followed by intramolecular cyclization. chemicalbook.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Indazole Functionalization

Palladium catalysis is a powerful tool for both the synthesis of the indazole core and its subsequent functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or heteroaryl groups onto the indazole scaffold. researchgate.net For example, a regioselective C7-bromination of a 4-substituted 1H-indazole can be followed by a palladium-catalyzed Suzuki-Miyaura reaction to introduce a variety of aryl groups at the C7 position. researchgate.net

Palladium catalysts also enable domino reactions for the synthesis of complex indazoles. A novel synthesis of 3-amino-2H-indazoles from 2-halobenzonitriles involves a palladium-catalyzed coupling with monosubstituted hydrazines, followed by an intramolecular hydroamination. nih.gov Furthermore, palladium-catalyzed C-H functionalization allows for the direct introduction of substituents without the need for pre-halogenated substrates, representing a highly atom-economical approach. acs.orgnih.gov

Precision Strategies for Regioselective Introduction of Bromo, Methyl, and Hydroxyl Substituents

The synthesis of 3-Bromo-1-methyl-1H-indazol-4-ol requires precise control over the introduction of each substituent onto the indazole core.

Bromination: The regioselective bromination of the indazole ring is a critical step. Direct bromination of indazoles can sometimes lead to a mixture of products. rsc.org However, specific directing groups can control the position of bromination. For example, a sulfonamide group at the C4 position of 1H-indazole can direct bromination to the C7 position using N-bromosuccinimide (NBS). nih.gov For the synthesis of a 3-bromoindazole (B152527), a common strategy involves the bromination of a protected indazole intermediate. For instance, 1-(tert-butyldimethylsilyl)indole can be brominated at the 3-position with NBS. orgsyn.org In the context of 3-aminoindazoles, direct bromination of the heterocyclic product can be challenging, sometimes yielding the undesired regioisomer. chemrxiv.org An alternative is to brominate a precursor like 2,6-dichlorobenzonitrile (B3417380) before cyclization. chemrxiv.org

Methylation: The N-methylation of indazoles can result in a mixture of N1 and N2 isomers, and the regioselectivity is highly dependent on the methylating agent and reaction conditions. researchgate.net For instance, the use of sodium hydride (NaH) in THF with an alkyl halide often favors N1-alkylation, potentially due to chelation of the sodium cation between the N2 nitrogen and a C3 substituent. nih.govbeilstein-journals.org Different methylating agents like dimethyl sulfate (B86663) or iodomethane (B122720) are also commonly used. google.com The choice of base and solvent system is crucial for achieving high regioselectivity in the methylation of functionalized indazoles. nih.gov

Hydroxylation: The introduction of a hydroxyl group at the C4 position can be achieved through various methods. One approach involves using a starting material that already contains the hydroxyl group or a precursor that can be readily converted to a hydroxyl group. For instance, a methoxy (B1213986) group can serve as a precursor, which can be cleaved to the corresponding phenol (B47542). While direct hydroxylation of the indazole ring is less common, functional group interconversion from an amino group is a viable strategy. The synthesis of 3-Bromo-1-methyl-1H-indazol-4-amine has been reported, which could potentially be converted to the target 4-ol derivative through a diazotization reaction followed by hydrolysis. sigmaaldrich.com

Interactive Data Tables

Table 1: Key Starting Materials and Reagents in Indazole Synthesis

| Compound/Reagent | Role in Synthesis | Reference |

| N-nitroso-o-benzotoluidide | Historical precursor for indazole synthesis | orgsyn.org |

| o-Toluidine | Starting material for diazotization-cyclization route | chemicalbook.com |

| 2-Nitrobenzaldehydes | Precursor for reductive cyclization to 2H-indazoles | acs.org |

| 2-Alkynylazobenzenes | Substrate for copper-catalyzed cyclization | researchgate.netthieme-connect.com |

| 2-Halobenzonitriles | Starting material for palladium-catalyzed synthesis of 3-amino-2H-indazoles | nih.gov |

| N-Bromosuccinimide (NBS) | Reagent for regioselective bromination | nih.govorgsyn.org |

| Sodium Hydride (NaH) | Base for regioselective N-alkylation | nih.govbeilstein-journals.org |

| Copper(I) Oxide (Cu₂O) | Catalyst for cyclization of o-haloaryl N-sulfonylhydrazones | nih.gov |

| Palladium Acetate (Pd(OAc)₂) | Catalyst for cross-coupling and C-H functionalization reactions | researchgate.net |

Table 2: Comparison of Synthetic Methods for Indazole Core Formation

| Method | Key Features | Advantages | Disadvantages | References |

| Jacobson and Huber Method | Intramolecular azo coupling of N-nitroso-o-benzotoluidide | Historical significance | Harsh conditions, limited scope | orgsyn.org |

| Reductive Cyclization | Use of ortho-nitro precursors | Readily available starting materials | Often requires strong reducing agents | acs.org |

| Copper-Catalyzed Cyclization | Intramolecular Ullmann-type reactions, cyclization of alkynes | Good for specific substitution patterns, scalable | Can require specific precursors | thieme-connect.comthieme-connect.com |

| Palladium-Catalyzed Reactions | Cross-coupling, C-H activation, domino reactions | High efficiency, selectivity, and functional group tolerance | Catalyst cost and sensitivity | nih.govresearchgate.netnih.gov |

Regioselective Bromination at the C3 Position of Indazole Precursors

The introduction of a bromine atom at the C3 position of the indazole core is a key step in forming the target compound. This transformation is typically achieved through electrophilic halogenation, where careful selection of the brominating agent and reaction conditions is crucial to ensure regioselectivity over other positions on the heterocyclic ring.

One of the most widely employed reagents for the regioselective C3-bromination of 1H-indazoles is N-bromosuccinimide (NBS). chim.it The reaction can be carried out in a variety of organic solvents, including acetonitrile (B52724) (MeCN), dichloromethane (B109758) (CH2Cl2), chloroform (B151607) (CHCl3), and methanol (B129727) (MeOH), to selectively yield the 3-bromoindazole derivative. chim.it The mechanism generally involves an electrophilic attack of the bromonium ion equivalent, generated from NBS, on the electron-rich C3 position of the indazole ring.

More advanced and efficient protocols have also been developed. For instance, a novel method utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under ultrasound-assisted conditions. nih.govrsc.org This approach offers a rapid and high-yielding pathway to 3-bromoindazoles, often completing within 30 minutes under mild conditions. nih.gov The process involves a C-H bond cleavage at the C3 position followed by the formation of the C-Br bond. rsc.org Mechanistic studies suggest this ultrasound-assisted bromination is not a radical process. nih.gov Other specialized methods include visible-light photoredox catalysis, which can also promote the C3-bromination of indazoles. chim.itresearchgate.net

N1-Methylation Protocols and Regioselectivity Control

Alkylation of the indazole nitrogen can result in a mixture of N1 and N2 substituted products. For the synthesis of this compound, methylation must be directed specifically to the N1 position. The regioselectivity of this reaction is influenced by the substrate, the choice of base and solvent, and the nature of the methylating agent.

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, which can favor the formation of the N1-alkylated product under certain conditions. jmchemsci.com A common strategy to achieve high N1-selectivity is to use a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). The sodium cation is believed to chelate with the N2 nitrogen and a nearby substituent (if present), sterically hindering attack at N2 and directing the alkylating agent to the N1 position.

Specific examples from the literature demonstrate reliable N1-alkylation protocols. The reaction of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene proceeds via nucleophilic substitution at the N1 position. nih.gov Similarly, 6-bromo-1H-indazole can be effectively alkylated at the N1 position using propargyl bromide in acetone. researchgate.net Common methylating agents include iodomethane or dimethyl sulfate. organic-chemistry.org The choice of reaction conditions, particularly the base and solvent system, is paramount for controlling the N1/N2 regiomeric ratio.

Methodologies for Introducing the Hydroxyl Group at the C4 Position

Introducing a hydroxyl group at the C4 position of the indazole ring is a significant challenge and is often best accomplished by constructing the indazole ring from a precursor that already contains the oxygen functionality, or a group that can be readily converted to it.

One primary strategy involves the cyclization of a suitably substituted aniline (B41778) derivative. For example, syntheses of 4-haloindazoles have been achieved starting from ortho-toluidines bearing a halogen at the meta position (relative to the methyl group). chemicalbook.comgoogle.com A similar approach could be envisioned for 4-hydroxyindazoles, starting with a precursor like 2-methyl-3-methoxyaniline. The synthesis would proceed through diazotization followed by intramolecular cyclization to form a 4-methoxy-1H-indazole. The final step would be the cleavage of the methyl ether using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr) to unmask the C4-hydroxyl group.

A second major pathway involves the conversion of a C4-amino group to a hydroxyl group. This can be accomplished via a Sandmeyer-type reaction, where the 4-aminoindazole is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. Subsequent heating of the aqueous solution of the diazonium salt results in hydrolysis, replacing the diazonium group with a hydroxyl group. The feasibility of this approach is supported by the known existence of precursors such as 3-Bromo-1-methyl-1H-indazol-4-amine. bldpharm.combldpharm.com

Optimization of Reaction Parameters and Yields for the Synthesis of this compound

Optimizing the synthesis of this compound requires fine-tuning the parameters for each key transformation to maximize yield and purity. While a complete, optimized synthesis for this specific molecule is not detailed in a single source, optimization data from analogous reactions provide a clear framework.

For the regioselective bromination , parameters such as the choice of brominating agent, solvent, and reaction temperature are critical. In a study on the bromination of 2,6-dichlorobenzonitrile, N-bromosuccinimide (NBS) was found to be superior to molecular bromine, which caused unwanted side reactions. semanticscholar.org The equivalents of NBS were carefully optimized; using 1.07 equivalents gave over 93% conversion to the desired monobrominated product, while higher amounts led to over-bromination. semanticscholar.org The concentration of the acid catalyst (H2SO4) was also a key variable.

| Entry | Brominating Agent (equiv.) | Acid (equiv.) | Temperature (°C) | Result/Yield |

|---|---|---|---|---|

| 1 | Br2 (1.2) | 96% H2SO4 (10) | 25 | Hydration of nitrile group |

| 2 | NBS (1.2) | 96% H2SO4 (10) | 25 | 75% desired product, 12% starting material, 12% dibrominated product |

| 3 | NBS (1.2) | 96% H2SO4 (10) | 50 | Increased over-bromination |

| 4 | NBS (1.07) | 96% H2SO4 (10) | 25 | >93% conversion to desired product |

| 5 | NBS (1.07) | TFA | 25 | No reaction |

For the N1-methylation step , optimization focuses on maximizing the regioselectivity. The choice of base is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred over carbonate or hydroxide (B78521) bases, as they irreversibly deprotonate the indazole, leading to cleaner reactions. The solvent also plays a significant role, with aprotic solvents like THF and DMF being commonly used to promote N1-alkylation.

Finally, if the C4-hydroxyl group is introduced via diazotization of a 4-aminoindazole, optimization would involve controlling the reaction temperature, typically keeping it between 0 and 5 °C during the formation of the diazonium salt to prevent its premature decomposition. The concentration of the acid and the rate of addition of the nitrite solution are also key parameters to be controlled for achieving a high yield of the final hydroxylated product.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1 Methyl 1h Indazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A complete NMR analysis, including ¹H, ¹³C, and ¹⁵N NMR, would provide a detailed map of the atomic connectivity and chemical environment within the 3-Bromo-1-methyl-1H-indazol-4-ol molecule.

Proton (¹H) NMR Characterization and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the bromine, hydroxyl, and the fused pyrazole ring. Analysis of the spin-spin coupling constants (J) between adjacent protons would be crucial in determining their relative positions on the indazole core.

However, a thorough search of scientific literature and chemical databases did not yield any experimental ¹H NMR data for this compound.

Carbon (¹³C) NMR Analysis and Quaternary Carbon Assignments

The ¹³C NMR spectrum is essential for identifying all unique carbon environments within the molecule. For this compound, this would include signals for the eight carbon atoms comprising the methyl group and the bicyclic indazole system. The chemical shifts of the aromatic carbons would provide insights into the electronic structure of the ring system. Notably, the quaternary carbons, such as C3 (bearing the bromine atom), C4 (bearing the hydroxyl group), and the two carbons at the ring fusion (C3a and C7a), would be identifiable by their characteristic low intensity and lack of direct proton coupling in a proton-decoupled spectrum.

Despite the importance of this data, no experimental ¹³C NMR spectra for this compound have been reported in the available scientific literature.

Nitrogen (¹⁴N and ¹⁵N) NMR for Indazole Nitrogen Atom Characterization

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR due to its sharper signals compared to ¹⁴N NMR, would be instrumental in characterizing the two nitrogen atoms of the indazole ring. The chemical shifts of N1 and N2 would confirm the 1H-indazole tautomeric form and provide valuable information about the electronic environment around these heteroatoms.

As with the other NMR techniques, specific experimental ¹⁴N or ¹⁵N NMR data for this compound could not be located in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident validation of its elemental composition. The molecular formula of this compound is C₈H₇BrN₂O.

While experimental HRMS data is not available in the literature, predicted data from computational models provides expected mass-to-charge ratios (m/z) for various adducts of the molecule. The monoisotopic mass of this compound is calculated to be 225.97418 Da uni.lu. The predicted m/z values for common adducts are presented in the table below.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 226.98146 |

| [M+Na]⁺ | 248.96340 |

| [M-H]⁻ | 224.96690 |

| [M+NH₄]⁺ | 244.00800 |

| [M+K]⁺ | 264.93734 |

This data is computationally predicted and has not been experimentally verified. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic and pyrazole rings, and the C-Br stretch.

A comprehensive search of chemical literature and spectral databases did not uncover any published experimental IR spectrum for this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

Currently, there are no published reports detailing the crystal structure of this compound in the scientific literature.

Computational Chemistry in Structural Verification and Tautomeric Preference Studies

Computational chemistry serves as a powerful tool to complement experimental data, offering deep insights into the molecular structure, stability, and electronic characteristics of complex organic molecules. For this compound, where experimental data may be scarce, theoretical calculations are invaluable for predicting its properties and behavior.

Quantum Chemical Calculations for Optimized Geometries and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. These calculations also provide a wealth of information regarding the electronic properties that govern the molecule's reactivity and spectroscopic behavior.

The electronic properties of substituted indazoles have also been the subject of theoretical investigations. A study on various 4-substituted-1H-indazoles, including 4-bromo-1H-indazole and 4-hydroxy-1H-indazole, employed DFT at the B3LYP/6-31G++(d,p) level to calculate key electronic parameters researchgate.netdergipark.org.tr. These parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's chemical reactivity and its behavior in charge-transfer processes. The HOMO-LUMO energy gap is a particularly important indicator of molecular stability.

Based on these related studies, a theoretical analysis of this compound would likely involve the following steps:

Model Building: Construction of the 3D model of the molecule.

Geometry Optimization: Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Calculation of Electronic Properties: Determination of HOMO and LUMO energies, the HOMO-LUMO gap, and other electronic descriptors.

The expected optimized geometry would reflect the planarity of the indazole ring system, with the methyl, bromo, and hydroxyl substituents lying in or close to the plane of the bicyclic core. The electronic properties would be influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing bromine atom, as well as the methyl group at the N1 position.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Trend | Basis of Prediction |

| HOMO Energy | Relatively high | Presence of the electron-donating -OH group. |

| LUMO Energy | Relatively low | Presence of the electron-withdrawing -Br atom. |

| HOMO-LUMO Gap | Moderate | Combined electronic effects of the substituents. |

This table is predictive and based on data from structurally similar compounds. Actual values would require specific calculations for this compound.

Theoretical Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are also extensively used to predict spectroscopic parameters, which can then be compared with experimental spectra for structural verification. For instance, theoretical calculations can provide predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

The conformational landscape of a molecule dictates its physical and biological properties. For this compound, conformational analysis would primarily focus on the orientation of the hydroxyl group's hydrogen atom and any potential rotation around the C-O bond. DFT calculations can be employed to map the potential energy surface associated with such conformational changes, identifying the most stable conformers and the energy barriers between them.

Furthermore, the presence of the hydroxyl group raises the possibility of tautomerism. Computational studies on hydroxy-substituted heterocyclic compounds have shown that the relative stability of different tautomers can be accurately predicted by calculating their ground-state energies. For this compound, a key tautomeric equilibrium to consider would be between the 4-ol form and a potential 4-oxo tautomer. Theoretical calculations would be instrumental in determining the predominant tautomeric form in different environments (gas phase and in solution).

A comprehensive computational analysis would involve:

NMR Chemical Shift Prediction: Using methods like the Gauge-Including Atomic Orbital (GIAO) approach to predict 1H and 13C NMR chemical shifts.

IR Spectra Simulation: Calculating the vibrational frequencies and their corresponding intensities to generate a theoretical IR spectrum.

Tautomer Stability Analysis: Optimizing the geometries of all possible tautomers and comparing their relative energies to determine the most stable form.

Table 2: Key Tautomeric Forms of 3-Bromo-1-methyl-1H-indazole for Computational Analysis

| Tautomeric Form | Structural Description |

| This compound | Hydroxyl group at the C4 position. |

| 3-Bromo-1-methyl-1,5-dihydro-indazol-4-one | Keto form with a double bond between N2 and C3. |

| 3-Bromo-1-methyl-1,7-dihydro-indazol-4-one | Keto form with a double bond between C5 and C6. |

This table outlines potential tautomers for theoretical investigation.

Chemical Reactivity and Derivatization Strategies for 3 Bromo 1 Methyl 1h Indazol 4 Ol

Reactivity Profiles of the Bromine Atom at Position 3

The bromine atom at the C3 position of the indazole ring is a key functional group that can be leveraged for a variety of chemical transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Exploration of Nucleophilic Substitution Reactions

The C3 position of the indazole ring, when substituted with a halogen such as bromine, is susceptible to nucleophilic substitution. However, direct displacement of the bromide by a nucleophile typically requires activation, as the C3 carbon is part of an aromatic system. In some cases, nucleophilic aromatic substitution (SNAr) can occur, particularly if the ring system is sufficiently electron-deficient. For 3-bromoindazoles, such reactions might proceed with strong nucleophiles under forcing conditions.

A more common strategy to effect substitution at this position involves a metal-mediated pathway. For instance, the bromine atom can be displaced by thiols in the presence of a suitable catalyst or base. One such example is the DABCO-mediated thia-Michael addition/elimination process, which has been shown to be effective for the sulfanylation of 3-bromocoumarins and could potentially be adapted for 3-bromoindazoles. chim.it

Investigation of Cross-Coupling Reactions at the C3 Position

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and represent a powerful tool for the functionalization of aryl halides, including 3-bromoindazoles. beilstein-journals.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: The Suzuki reaction, which couples an organohalide with an organoboron compound, is widely used to form new C-C bonds. acs.org It is anticipated that 3-Bromo-1-methyl-1H-indazol-4-ol could readily participate in Suzuki couplings with various aryl or heteroaryl boronic acids or their esters. rsc.org The reaction would typically be carried out in the presence of a palladium catalyst, such as a palladium(0) complex with phosphine (B1218219) ligands, and a base. researchgate.netthieme-connect.de The phenolic hydroxyl group at the C4 position might require protection, for example as a methyl or benzyl (B1604629) ether, to prevent interference with the reaction, although in some cases, the reaction may proceed without protection.

Buchwald-Hartwig Amination: This reaction provides a direct route to the synthesis of aryl amines from aryl halides. beilstein-journals.orgorganic-chemistry.org It is expected that this compound could be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand. mdpi.com Similar to the Suzuki reaction, protection of the hydroxyl group may be necessary depending on the specific reaction conditions and the nature of the amine.

Hypothetical Data for Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Data not available |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | Data not available |

Chemical Transformations Involving the Hydroxyl Group at Position 4

The phenolic hydroxyl group at the C4 position offers another site for derivatization, allowing for the introduction of a variety of functional groups through alkylation, acylation, and oxidation reactions.

Alkylation, Acylation, and Esterification Reactions

The hydroxyl group of this compound is expected to behave as a typical phenol (B47542). It can be readily deprotonated with a suitable base, such as an alkali metal carbonate or hydride, to form a phenoxide, which can then act as a nucleophile.

Alkylation: The resulting phenoxide can be reacted with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents to form the corresponding ethers. This Williamson ether synthesis is a standard method for the preparation of aryl ethers.

Acylation and Esterification: The hydroxyl group can also be acylated using acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form esters. Alternatively, direct esterification with a carboxylic acid can be achieved under acidic conditions (Fischer esterification) or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC).

These reactions are fundamental in organic synthesis and would be expected to proceed readily with this compound.

Hypothetical Data for Derivatization of the C4-Hydroxyl Group

| Entry | Reagent | Reaction Type | Base/Catalyst | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Methyl iodide | Alkylation | K₂CO₃ | Acetone | 3-Bromo-4-methoxy-1-methyl-1H-indazole |

| 2 | Acetyl chloride | Acylation | Pyridine | CH₂Cl₂ | 3-Bromo-1-methyl-1H-indazol-4-yl acetate |

Oxidation Reactions and Quinone Formation Potential

Phenols can be oxidized to quinones under appropriate conditions. The 4-hydroxyindazole scaffold, in principle, could be oxidized to an indazole-4,7-dione or an indazole-4,5-dione, depending on the regioselectivity of the oxidation. However, the formation of such quinones from indazoles is not a commonly reported transformation, and the stability of the resulting quinone would be a key consideration. The presence of the electron-donating nitrogen atoms in the indazole ring system could influence the redox potential and the stability of the quinone product. Specific oxidizing agents and conditions would need to be carefully selected to achieve this transformation without leading to decomposition of the heterocyclic ring.

Reactivity and Further Functionalization of Indazole Nitrogen Atoms

The indazole ring system contains two nitrogen atoms, N1 and N2. In the case of this compound, the N1 position is already substituted with a methyl group. The remaining nitrogen, N2, possesses a lone pair of electrons and can potentially be a site for further functionalization, although it is generally less nucleophilic than the N1 position in N-unsubstituted indazoles.

Alkylation or acylation at the N2 position of a 1-substituted indazole is generally challenging due to steric hindrance and the reduced nucleophilicity of the N2 atom. However, under certain conditions, such as with highly reactive electrophiles or in the presence of specific catalysts, functionalization at N2 might be possible, leading to the formation of a quaternary indazolium salt. A study on the reaction of NH-indazoles with formaldehyde (B43269) in aqueous acid has shown the formation of N1-hydroxymethyl derivatives, highlighting the reactivity of the indazole nitrogens. While this specific reaction is not directly applicable to the already N1-methylated target compound, it underscores the potential for reactions at the nitrogen centers of the indazole core.

Advanced Ring System Modifications and Annulation Reactions

The strategic positioning of the bromine atom and the hydroxyl group on the 1-methyl-1H-indazole scaffold allows for the construction of additional fused rings, leading to novel polycyclic systems. These annulation reactions can significantly expand the structural diversity and potential applications of this chemical entity. The following subsections detail potential strategies for ring fusion, drawing upon established synthetic methodologies in heterocyclic chemistry.

The 4-hydroxyl group of this compound imparts phenolic character to the molecule, making it a suitable substrate for the Pechmann condensation. wikipedia.orgnih.gov This reaction, typically conducted under acidic conditions, involves the reaction of a phenol with a β-ketoester to form a coumarin-like fused ring system. In this context, the reaction would yield a pyrano[4,3,2-cd]indazol-3(1H)-one derivative, a novel heterocyclic scaffold.

The proposed reaction mechanism commences with the acid-catalyzed transesterification of the β-ketoester with the 4-hydroxyl group of the indazole. Subsequent intramolecular electrophilic attack of the activated carbonyl group onto the C5 position of the indazole ring, followed by dehydration, would afford the final fused product. The choice of the β-ketoester allows for the introduction of various substituents on the newly formed pyranone ring.

Table 1: Proposed Pechmann Condensation for the Synthesis of Pyrano-Indazole Derivatives

| Entry | β-Ketoester Reagent | Proposed Product | Potential Catalyst |

| 1 | Ethyl acetoacetate | 5-Bromo-2,6-dimethyl-2,6-dihydropyrano[4,3,2-cd]indazol-3-one | Sulfuric acid, AlCl₃ |

| 2 | Ethyl benzoylacetate | 5-Bromo-6-methyl-2-phenyl-2,6-dihydropyrano[4,3,2-cd]indazol-3-one | Polyphosphoric acid |

| 3 | Diethyl 1,3-acetonedicarboxylate | Ethyl 5-bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyrano[4,3,2-cd]indazole-2-acetate | Methanesulfonic acid |

The construction of a fused pyridine ring onto the indazole core can be envisioned through classic quinoline (B57606) syntheses, such as the Skraup and Combes reactions. wikipedia.orgiipseries.org These methods, however, necessitate the presence of an amino group on the aromatic ring. Therefore, a preliminary synthetic step would be required to convert the 4-hydroxyl group of the starting material into a 4-amino group, yielding 3-Bromo-1-methyl-1H-indazol-4-amine.

Skraup Reaction: The Skraup synthesis involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid), and sulfuric acid to produce a quinoline. wikipedia.orgresearchgate.netrsc.org Applying this to 3-Bromo-1-methyl-1H-indazol-4-amine would likely lead to the formation of a pyrazolo[4,3,2-de]quinoline system. The reaction is known to be vigorous, and careful control of the reaction conditions would be necessary.

Combes Reaction: The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an aromatic amine with a 1,3-diketone under acidic conditions. iipseries.org This method offers a more controlled approach to a fused pyridine ring compared to the Skraup synthesis and allows for the introduction of substituents at two positions of the newly formed ring.

Table 2: Proposed Synthesis of Fused Pyridine-Indazole Systems

| Reaction | Amine Precursor | Reagents | Proposed Product |

| Skraup | 3-Bromo-1-methyl-1H-indazol-4-amine | 1. Glycerol, H₂SO₄2. Nitrobenzene | 8-Bromo-7-methyl-7H-pyrazolo[4,3,2-de]quinoline |

| Combes | 3-Bromo-1-methyl-1H-indazol-4-amine | Acetylacetone, H₂SO₄ | 8-Bromo-2,4,7-trimethyl-7H-pyrazolo[4,3,2-de]quinoline |

Modern synthetic methods, particularly palladium-catalyzed cross-coupling and cyclization reactions, offer a powerful and versatile approach to ring annulation. nih.govresearchgate.netrsc.org The 3-bromo substituent in the starting material is an ideal handle for such transformations. A general strategy would involve the initial functionalization of the 4-hydroxyl group with a moiety containing an alkene or alkyne. Subsequent intramolecular palladium-catalyzed cyclization, such as a Heck or Sonogashira reaction, would then form the new fused ring.

For instance, the 4-hydroxyl group could be O-allylated to introduce a terminal double bond. An intramolecular Heck reaction could then be employed to form a five- or six-membered ring, depending on the regioselectivity of the cyclization. Similarly, O-propargylation followed by an intramolecular Sonogashira-type coupling could also be explored. These methods offer high functional group tolerance and often proceed under mild conditions.

Table 3: Proposed Palladium-Catalyzed Annulation Strategies

| Entry | Functionalized Intermediate | Proposed Reaction | Catalyst System | Proposed Product |

| 1 | 4-(Allyloxy)-3-bromo-1-methyl-1H-indazole | Intramolecular Heck Cyclization | Pd(OAc)₂, PPh₃, Base | A fused dihydropyrano-indazole derivative |

| 2 | 3-Bromo-1-methyl-4-(prop-2-yn-1-yloxy)-1H-indazole | Intramolecular Sonogashira Cyclization | PdCl₂(PPh₃)₂, CuI, Base | A fused pyrano-indazole derivative |

| 3 | 3-Bromo-1-methyl-4-((2-vinylphenyl)methoxy)-1H-indazole | Intramolecular C-H Activation/Cyclization | Pd(OAc)₂, Ligand | A complex polycyclic fused system |

These proposed derivatization strategies highlight the potential of this compound as a building block for the synthesis of novel and complex heterocyclic structures. The reactivity of its functional groups allows for the application of both classical and modern synthetic methodologies to achieve significant molecular diversity.

Biological and Pharmacological Research Applications of Indazole Scaffolds with Relevance to 3 Bromo 1 Methyl 1h Indazol 4 Ol

Broad Exploration of Indazole Derivatives as Privileged Scaffolds in Therapeutics

The indazole ring system is a recurring structural motif in many biologically active molecules. nih.govresearchgate.net Its significance stems from its ability to act as a bioisostere for other aromatic systems, such as purines like adenine (B156593) and guanine, allowing indazole-containing molecules to interact readily with biopolymers in living systems. innovatpublisher.comresearchgate.net This inherent capacity for molecular recognition has led to the development of indazole derivatives with a vast spectrum of biological properties, including anticancer, anti-inflammatory, antimicrobial, anti-HIV, and antihypertensive activities. nih.govnih.govresearchgate.netinnovatpublisher.comnih.gov

The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant and more commonly explored isomer in drug design. nih.govnih.gov The adaptability of the indazole scaffold allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. nih.gov This has led to the identification of at least 43 indazole-based therapeutic agents that have entered clinical trials or are already in clinical use, underscoring the scaffold's importance in modern pharmacology. nih.govmdpi.com The successful investigation of these compounds continues to fuel research into novel indazole derivatives for a wide array of diseases. austinpublishinggroup.com

Insights into Enzyme Inhibition and Modulation of Key Biological Pathways

The functional versatility of the indazole scaffold is particularly evident in its widespread application as a core structure for enzyme inhibitors. By targeting key enzymes involved in disease progression, these derivatives can modulate critical biological pathways.

Many indazole derivatives have been developed as potent inhibitors of protein tyrosine kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival. Dysregulation of these enzymes is a hallmark of many cancers.

VEGFR and PDGFR Inhibition: Pazopanib, a well-known anticancer drug, features a 2,3-dimethyl-2H-indazol-6-yl moiety and functions as a potent oral tyrosine kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR3), Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β), and c-kit. nih.govnih.gov Its mechanism involves blocking the tumor's blood supply through antiangiogenic properties. nih.gov Axitinib is another approved anticancer drug with an indazole core that inhibits VEGFR. nih.govnih.gov

EGFR Inhibition: Through structure-guided drug design, a series of 1H-indazole derivatives were synthesized and evaluated for their activity against Epidermal Growth Factor Receptor (EGFR). One compound, in particular, displayed strong potency against both the EGFR T790M mutant and wild-type EGFR kinases, with IC₅₀ values of 5.3 nM and 8.3 nM, respectively. nih.gov

FGFR Inhibition: A series of 1H-indazole-based derivatives were developed through fragment-led design to inhibit Fibroblast Growth Factor Receptors (FGFRs), achieving inhibition of FGFR1-3 in the micromolar range. nih.gov

| Compound Class/Example | Target Kinase(s) | Key Research Findings | Citations |

| Pazopanib | VEGFR, PDGFR, c-kit | An orally bioavailable TKI used in the therapy of metastatic renal cell carcinoma and other solid tumors. | nih.govnih.gov |

| Axitinib | VEGFR, PDGFR | An approved drug for the treatment of different cancer types. | nih.govnih.gov |

| 1H-indazole derivative (Compound 109) | EGFR, EGFR T790M | Showed potent inhibitory activity with IC₅₀ values of 8.3 nM and 5.3 nM, respectively. | nih.gov |

| 1H-indazole derivatives | FGFR1-3 | Demonstrated inhibition in the range of 0.8–90 μM with excellent ligand efficiencies. | nih.gov |

Beyond receptor tyrosine kinases, indazoles also target specific downstream kinases in crucial signaling cascades.

ERK1/2 Inhibition: The Ras-Raf-MEK-ERK pathway is a critical signaling cascade for cell proliferation, and its inhibition is a key anticancer strategy. A series of 1H-indazole amide derivatives were developed as potent inhibitors of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). nih.govnih.gov Optimized compounds from this series demonstrated significant enzymatic and cellular activity, with IC₅₀ values against ERK1/2 ranging from 9.3 to 25.8 nM. nih.gov

p38α Inhibition: The p38 mitogen-activated protein (MAP) kinase is central to regulating the production of pro-inflammatory cytokines. benthamscience.com As such, its inhibition is a promising strategy for treating inflammatory diseases. benthamscience.com A study on 1,3-substituted 1H-indazole derivatives identified a compound (AA6) with considerable inhibitory activity against p38α kinase, showing an IC₅₀ value of 403.57 nM. researchgate.net This highlights the potential for developing indazole-based anti-inflammatory agents by targeting this pathway. researchgate.net

PARP enzymes, particularly PARP-1, are critical for DNA repair. nih.gov Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA1/2 mutations) can lead to cell death, a concept known as synthetic lethality. The indazole scaffold has been instrumental in developing potent PARP inhibitors.

Niraparib: This FDA-approved drug contains an indazole core and is used for treating various cancers, including ovarian, breast, and prostate cancer. nih.govnih.govnih.gov It functions by inhibiting PARP-1, which promotes cell death in cancer cells with deficient homologous recombination. nih.gov

MK-4827: Researchers developed a novel series of 2-phenyl-2H-indazole-7-carboxamides as potent inhibitors of PARP-1 and PARP-2. acs.org The lead compound from this series, MK-4827, demonstrated excellent potency with IC₅₀ values of 3.8 nM and 2.1 nM against PARP-1 and PARP-2, respectively, and was shown to be efficacious in xenograft models of BRCA-deficient cancers. acs.org

The inhibitory action of indazole derivatives extends to enzymes outside of cancer and inflammation pathways.

Polyphenol Oxidase (PPO) Inhibition: PPO is a key enzyme responsible for enzymatic browning in fruits and vegetables, which is a significant issue in the food industry. abertay.ac.uknih.gov A study investigated several indazole compounds as potential PPO inhibitors. abertay.ac.uknih.govresearchgate.net The indazoles exhibited inhibitory properties against potato PPO, with IC₅₀ values ranging from 0.11 to 1.12 mM. abertay.ac.uknih.gov Among the tested compounds, 7-chloro-1H-indazole was identified as the most potent inhibitor, with a Kᵢ value of 0.15 ± 0.04 mM. abertay.ac.uknih.gov

Diverse Pharmacological Activities of Indazole Derivatives (excluding human clinical data)

Preclinical research has unveiled a wide array of pharmacological activities for indazole derivatives, demonstrating the scaffold's broad therapeutic potential.

Anticancer Activity: Beyond kinase and PARP inhibition, indazole derivatives exhibit anticancer effects through various mechanisms. One study reported a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines (IC₅₀ = 0.23–1.15 μM). nih.govrsc.org This compound was found to induce apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic Bcl-2. nih.govrsc.org Other research has focused on developing indazole derivatives as inhibitors of Bcr-Abl, hypoxia-inducible factor-1 (HIF-1), and Pim kinases. nih.govnih.gov

Antimicrobial Activity: Indazole derivatives have shown promise as antimicrobial agents. A series of 4-bromo-1H-indazole derivatives were found to be potent inhibitors of the bacterial cell division protein FtsZ, exhibiting activity against Gram-positive bacteria, including penicillin-resistant Staphylococcus aureus. nih.gov Other studies have identified 2H-indazole derivatives with potent activity against protozoan parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases proving more potent than the reference drug metronidazole (B1676534). nih.govmdpi.com Some derivatives also showed antifungal activity against Candida albicans and Candida glabrata. nih.govmdpi.com

Anti-inflammatory Activity: The anti-inflammatory potential of indazoles has been demonstrated in various preclinical models. In a carrageenan-induced paw edema model in rats, indazole and its derivatives significantly reduced inflammation in a dose-dependent manner. nih.gov The proposed mechanisms include the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals. nih.gov

Other Activities: The pharmacological scope of indazoles also includes potential male contraceptive agents, compounds for treating neurodegenerative diseases, and anti-HIV agents. nih.govresearchgate.netnih.gov For instance, 7-nitro indazole was reported to have anti-nociceptive (pain-relieving) activity in mouse models. innovatpublisher.com

| Pharmacological Activity | Example Compound/Series | Preclinical Model/Finding | Citations |

| Anticancer | Indazole derivative (2f) | Inhibited growth of 4T1 breast cancer cells (IC₅₀ = 0.23–1.15 μM) and induced apoptosis. | nih.govrsc.org |

| 1H-indazol-3-amine derivatives | Inhibited Bcr-Abl T315I mutant kinase (IC₅₀ = 0.45 μM). | nih.gov | |

| Antimicrobial | 4-bromo-1H-indazole derivatives | Showed antibacterial activity against S. pyogenes PS (MIC = 4mg/mL) by inhibiting FtsZ. | nih.gov |

| 2,3-diphenyl-2H-indazole (Cmpd 18) | 12.8 times more active than metronidazole against G. intestinalis. | mdpi.com | |

| Anti-inflammatory | 5–aminoindazole | Produced a maximum inhibition of 83.09% in carrageenan-induced paw edema in rats. | nih.gov |

| 1,3-substituted 1H-indazole (Cmpd AA6) | Inhibited p38α kinase with an IC₅₀ value of 403.57 nM. | researchgate.net |

Anti-tumor and Anticancer Investigations

The indazole scaffold is a key component in numerous anti-cancer agents, including several FDA-approved drugs. rsc.orgrsc.org This has spurred significant research into the synthesis and evaluation of novel indazole derivatives as potential anti-tumor and anticancer therapies. nih.govnih.govmdpi.com

Research has demonstrated that indazole derivatives can exert their anticancer effects through various mechanisms. rsc.org One prominent mechanism is the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation. rsc.org Marketed anticancer drugs like Pazopanib, Axitinib, and Entrectinib all contain the indazole moiety and function as kinase inhibitors. rsc.orgresearchgate.net

Beyond kinase inhibition, indazole derivatives have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells. For instance, one study showed that a specific indazole derivative promoted apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.orgrsc.org This compound also increased reactive oxygen species (ROS) levels and disrupted mitochondrial membrane potential, further contributing to cell death. rsc.orgrsc.org

Furthermore, some indazole derivatives have been found to inhibit cancer cell migration and invasion, key processes in metastasis. rsc.orgrsc.org This is often associated with the modulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). rsc.orgrsc.org

The following table summarizes the in vitro anticancer activity of selected indazole derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2f | 4T1 (Breast) | 0.23 | rsc.orgrsc.org |

| Compound 2f | Other cell lines | 0.23–1.15 | rsc.orgrsc.org |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| Compounds 13a, 13b, 13e, 13g, 13h, 13j | A549 (Lung), MCF7 (Breast), A375 (Melanoma), HT-29 (Colon) | 0.010±0.0042 to 12.8±3.77 | researchgate.net |

| Compound 109 | EGFR T790M, EGFR kinases | 5.3 and 8.3 nM | nih.gov |

| Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, and 0.4 nM | mdpi.com |

Antimicrobial Studies (Antibacterial, Antifungal, Antiparasitic)

The indazole scaffold has been recognized for its potential in developing new antimicrobial agents to combat the growing threat of drug-resistant pathogens. orientjchem.orgresearchgate.net Researchers have synthesized and evaluated a variety of indazole derivatives for their activity against bacteria, fungi, and parasites. mdpi.comdoaj.org

Antibacterial Activity: Indazole derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. orientjchem.orgnih.gov For instance, certain N-methyl-3-aryl indazoles have shown activity against strains like Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. orientjchem.orgnih.gov The mechanism of action for some indazole derivatives is believed to involve the inhibition of DNA gyrase, an essential bacterial enzyme. mdpi.com

Antifungal Activity: The antifungal potential of indazole derivatives has also been explored. orientjchem.orgnih.gov Studies have reported the activity of certain indazole compounds against fungal strains such as Candida albicans. orientjchem.orgnih.gov Some 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.comdoaj.org

Antiparasitic Activity: Indazole derivatives have emerged as promising candidates for the treatment of parasitic infections. mdpi.com Research has shown that some of these compounds exhibit potent activity against protozoan parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases surpassing the efficacy of the standard drug metronidazole. mdpi.comdoaj.org

The following table presents the antimicrobial activity of selected indazole derivatives.

| Compound | Organism | Activity | Reference |

| 2,3-diphenyl-2H-indazole derivatives (18 and 23) | Candida albicans, Candida glabrata | In vitro growth inhibition | mdpi.comdoaj.org |

| 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | More potent than metronidazole | mdpi.com |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | Inhibitory activity | orientjchem.org |

| Indazole derivatives 2 and 3 | Enterococcus faecalis | Antibacterial activity | mdpi.com |

| Indazole derivative 5 | Staphylococcus aureus, Staphylococcus epidermidis | MIC values 64-128 µg/mL | mdpi.com |

Anti-inflammatory Research

Indazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs. mdpi.comnih.gov The commercially available anti-inflammatory drugs Bendazac and Benzydamine both feature the 1H-indazole scaffold. mdpi.com

The anti-inflammatory effects of indazole derivatives are believed to be mediated through multiple mechanisms. One key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade. mdpi.comnih.gov By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.

In addition to COX inhibition, indazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov They also exhibit free radical scavenging activity, which can help to mitigate oxidative stress associated with inflammation. nih.gov

In vivo studies using models like carrageenan-induced paw edema in rats have confirmed the anti-inflammatory activity of indazole and its derivatives. nih.gov

Anti-HIV Activities of Indazole Analogues

The indazole scaffold has been identified as a promising framework for the development of novel anti-HIV agents. rsc.orgresearchgate.netnih.gov Research has shown that certain indazole derivatives can inhibit HIV replication. doi.org

One approach has been the discovery of new oxazole (B20620) scaffolds with indazole moieties that show promise in inhibiting HIV-1. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the anti-HIV activity of these compounds. nih.gov To address challenges like poor aqueous solubility, researchers have developed prodrugs of indazoles, such as N-acyloxymethyl analogues, which can improve pharmacokinetic properties. nih.gov

Research in Cardiovascular Modulators

Indazole derivatives are being investigated for their potential therapeutic applications in cardiovascular diseases. nih.govnih.govdntb.gov.ua While few indazole-based drugs are currently approved for cardiovascular conditions, preclinical and clinical studies are exploring their efficacy. nih.govnih.gov

One area of focus is the development of indazole derivatives that act as selective β3-adrenergic receptor (AR) agonists. acs.org Mirabegron, a β3-AR agonist containing an indazole-like core, is approved for overactive bladder but can cause an increased heart rate. acs.org The hypothesis is that more selective β3-AR agonists could offer therapeutic benefits without these cardiovascular side effects. acs.org Research has led to the identification of indazole derivatives with high selectivity for the β3-AR over other adrenergic receptors, which have shown promising results in preclinical models by relaxing bladder smooth muscle without significantly affecting heart rate or blood pressure. acs.org

Another potential target for indazole derivatives in cardiovascular disease is the platelet-derived growth factor (PDGF) receptor, which is involved in cardiac remodeling and heart failure. nih.gov

Therapeutic Potential in Neurodegenerative Conditions

The indazole scaffold holds promise for the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. rsc.orgorientjchem.orgnih.gov

In the context of Alzheimer's disease, researchers are developing multitarget drugs based on the indazole structure. nih.gov These compounds are designed to simultaneously inhibit multiple key enzymes involved in the disease pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov Some of these 5-substituted indazole derivatives have also demonstrated anti-inflammatory and neuroprotective effects in cellular models, protecting against amyloid-β induced cell death. nih.gov

For Parkinson's disease, indazole derivatives are being investigated for their ability to inhibit enzymes like monoamine oxidase (MAO) and leucine-rich repeat kinase 2 (LRRK2), which are implicated in the disease process. nih.gov

In Vitro and In Silico Mechanistic Studies of 3-Bromo-1-methyl-1H-indazol-4-ol Analogs

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are increasingly being used to understand the mechanisms of action of indazole derivatives and to guide the design of new, more potent compounds. researchgate.netnih.gov

In silico studies have been employed to investigate the binding of indazole analogs to various therapeutic targets. For example, molecular docking has been used to predict the binding affinity of 1H-indazole analogs to the COX-2 enzyme, providing insights into their anti-inflammatory potential. researchgate.net These studies can help to identify key interactions between the ligand and the active site of the protein. researchgate.net

Density Functional Theory (DFT) calculations are another computational tool used to study the physicochemical properties and electronic structure of indazole derivatives. nih.gov These calculations can provide information about the molecule's reactivity and help to predict its biological activity. nih.gov

In the context of anticancer research, molecular docking has been used to study the interaction of indazole derivatives with targets like tubulin and bromodomain-containing protein 4 (BRD4). nih.govmdpi.com For instance, docking studies of 3-methyl-1H-indazole derivatives as BRD4 inhibitors have helped to identify compounds with strong binding affinities. nih.gov Similarly, the binding of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs to the tubulin-colchicine binding site has been investigated using molecular docking. mdpi.com

These in silico approaches, combined with experimental in vitro assays, provide a powerful platform for the rational design and optimization of indazole-based therapeutic agents. nih.govnih.govmdpi.com

Advanced Topics and Future Research Directions for 3 Bromo 1 Methyl 1h Indazol 4 Ol and Indazole 4 Ol Scaffolds

Development of Novel and Sustainable Synthetic Methodologies for Indazole-4-ol Derivatives

The synthesis of indazole derivatives has been a subject of considerable interest, with numerous methods developed to construct these heterocyclic systems. semanticscholar.orgchemrxiv.orgnih.gov Future research is increasingly focused on the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign.

Recent advancements have demonstrated the utility of heterogeneous copper oxide nanoparticles supported on activated carbon as a sustainable catalyst for the synthesis of 2-phenyl-2H-indazoles. nih.gov This approach utilizes polyethylene glycol (PEG-400) as a green solvent, facilitating the formation of new C–N, C═N, and N–N bonds in a one-pot reaction. nih.gov Such methodologies offer high yields, thermal stability, and the potential for catalyst recycling, aligning with the principles of green chemistry. nih.gov

Another promising avenue is the use of palladium-catalyzed intramolecular amination of aryl halides, which provides a versatile route to a wide variety of substituted indazoles. researchgate.net Additionally, methods involving the [3+2] cycloaddition of arynes with hydrazones have been developed, offering moderate to good yields under various conditions. researchgate.net A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, also presents an efficient and ligand-free synthesis of 2H-indazole derivatives in a green solvent. researchgate.net

Future efforts in this area will likely concentrate on expanding the substrate scope of these green methodologies, further reducing reaction times, and minimizing the use of hazardous reagents and solvents. The development of catalytic systems with enhanced activity and selectivity will be crucial for the efficient and sustainable production of complex indazole-4-ol derivatives.

| Synthetic Approach | Catalyst/Reagent | Solvent | Key Features |

| Nanocatalysis | Copper oxide nanoparticles on activated carbon | PEG-400 | Green solvent, catalyst recyclability, one-pot reaction nih.gov |

| Cycloaddition | Not specified | Not specified | [3+2] cycloaddition of arynes and hydrazones researchgate.net |

| One-pot, three-component reaction | Copper(I) oxide nanoparticles | Polyethylene glycol (PEG 300) | Ligand-free, green solvent researchgate.net |

| Intramolecular Amination | Palladium catalyst | Not specified | Versatile for substituted indazoles researchgate.net |

Exploration of Chemoenzymatic Synthesis Approaches for Enhanced Stereoselectivity

The field of chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the versatility of chemical transformations, is rapidly evolving and offers innovative solutions for sustainable and efficient chemical production. This approach is particularly valuable for achieving high stereoselectivity in the synthesis of chiral molecules, a critical aspect in the development of pharmaceuticals.

While specific chemoenzymatic routes for 3-Bromo-1-methyl-1H-indazol-4-ol are not yet extensively documented, the potential of this strategy for indazole derivatives is significant. Chemoenzymatic methods, such as dynamic kinetic resolution, can overcome the 50% yield limitation of traditional kinetic resolution, enabling the efficient synthesis of enantiomerically pure compounds. The integration of biocatalysis with process chemistry is paving the way for more efficient and cost-effective manufacturing of active pharmaceutical ingredients (APIs).

Future research in this domain should focus on identifying or engineering enzymes capable of acting on indazole precursors with high regio- and stereoselectivity. This could involve screening existing enzyme libraries or utilizing protein engineering to tailor enzymes for specific transformations. The development of robust and stable enzymes that are compatible with organic solvents and chemical reagents will be a key challenge to overcome. The successful application of chemoenzymatic synthesis to indazole-4-ol scaffolds would represent a significant step forward in producing enantiomerically pure therapeutic agents in a more sustainable manner. A notable advancement in the broader field of stereoselective synthesis of indazoles involves the use of CuH catalysis for the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles, which allows for the preparation of C3-allyl 1H-indazoles with quaternary stereocenters with high levels of enantioselectivity. semanticscholar.orgnih.gov

Potential Applications in Advanced Materials Science, Including Luminescent Materials

While the primary focus of indazole research has been on their medicinal applications, there is a growing interest in their potential use in advanced materials science. The heterocyclic nature and conjugated π-system of the indazole ring suggest that these compounds may possess interesting photophysical properties.

Research has shown that certain tetraaryl indazoles, synthesized via a palladium-catalyzed benzannulation of pyrazoles with internal alkynes, can function as novel fluorophores. researchgate.net This indicates the potential for developing indazole-based luminescent materials. Although research into the luminescent properties of indazoles is not as extensive as for other heterocycles like imidazoles, the initial findings are promising. nih.govresearchgate.net Imidazole derivatives, for instance, have been widely explored for their electroluminescent applications in organic light-emitting diodes (OLEDs) due to their excellent photoluminescence, electrochemical properties, and thermal stability. nih.gov

Future investigations should systematically explore the structure-property relationships of indazole-4-ol derivatives to tune their emission wavelengths, quantum yields, and other photophysical characteristics. The introduction of different substituents at various positions on the indazole ring could significantly impact their luminescent behavior. The development of highly fluorescent or phosphorescent indazole derivatives could lead to their application in areas such as OLEDs, chemical sensors, and bio-imaging agents.

Integration of Green Chemistry Principles in Indazole Synthesis and Production

The integration of green chemistry principles into the synthesis and production of indazoles is a critical area of future research, driven by the need for more sustainable chemical manufacturing processes. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances.

Several approaches are being explored to make indazole synthesis greener. One method involves the use of ammonium chloride as a milder acid catalyst in ethanol for the synthesis of 1-H-indazole derivatives, which offers a practically green, high-yield, and time-efficient protocol. researchgate.net Another strategy employs copper oxide nanoparticles as a heterogeneous catalyst in a green solvent, which allows for easy recovery and reuse of the catalyst. nih.gov Furthermore, the use of ultrasound irradiation in conjunction with recyclable heterogeneous nano-catalysts has been shown to afford imidazole derivatives in short reaction times with good yields at room temperature, a technique that could be adapted for indazole synthesis. nih.gov

Future research will likely focus on the development of solvent-free reaction conditions, the use of renewable starting materials, and the design of catalytic systems that operate under milder conditions with higher atom economy. The goal is to develop synthetic routes to indazole-4-ol derivatives that are not only efficient and cost-effective but also have a minimal environmental footprint.

| Green Chemistry Principle | Application in Indazole Synthesis |

| Use of milder catalysts | Ammonium chloride in ethanol researchgate.net |

| Use of heterogeneous catalysts | Copper oxide nanoparticles nih.gov |

| Use of green solvents | Polyethylene glycol (PEG-400) nih.gov |

| Energy efficiency | Ultrasound irradiation nih.gov |

Identification and Validation of Novel Biological Targets for Indazole-Based Therapeutics

Indazole derivatives have demonstrated a wide range of biological activities, and a significant number of indazole-containing compounds are either approved drugs or are in clinical trials. researchgate.net A key area of future research is the identification and validation of novel biological targets for these compounds, which could expand their therapeutic applications.

Indazole-based compounds have been shown to inhibit a variety of protein kinases, which are crucial targets in cancer therapy. For example, pazopanib is a multi-kinase inhibitor, and other indazole derivatives have been developed as inhibitors of fibroblast growth factor receptor (FGFR), polo-like kinase 4 (PLK4), and epidermal growth factor receptor (EGFR). semanticscholar.org Beyond kinases, other potential targets for indazole derivatives include protein arginine deiminase 4 (PAD4), the glucocorticoid receptor (GR), and Leucine-Rich Repeat Kinase 2 (LRRK2), which is implicated in Parkinson's disease. semanticscholar.org Some indazole derivatives have also been found to act as tubulin polymerization inhibitors, binding to the colchicine site and exhibiting potent antitumor activity.

Future research will involve the use of advanced screening techniques, such as high-throughput screening and proteomic approaches, to identify new protein targets for indazole-4-ol derivatives. Once potential targets are identified, rigorous validation studies will be necessary to confirm their role in disease and the therapeutic potential of targeting them with indazole-based compounds. This will involve a combination of in vitro biochemical and cellular assays, as well as in vivo studies in animal models of disease.

| Biological Target | Therapeutic Area | Example Indazole-Based Compound/Derivative |

| Fibroblast Growth Factor Receptor (FGFR) | Cancer | LY2874455 |

| Polo-like kinase 4 (PLK4) | Cancer | CFI-400945 |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Not specified semanticscholar.org |

| Protein Arginine Deiminase 4 (PAD4) | Inflammatory diseases, cancer | Not specified semanticscholar.org |

| Glucocorticoid Receptor (GR) | Inflammatory diseases | Not specified semanticscholar.org |

| Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease | MLi-2 semanticscholar.org |

| Tubulin | Cancer | Not specified |

Leveraging Advanced Computational and Data Science Approaches for Accelerated Drug Discovery

The process of drug discovery is lengthy and expensive, and computational and data science approaches are becoming increasingly important for accelerating this process. The vast chemical space, estimated to contain up to 10^60 possible molecules, makes experimental screening of all potential drug candidates unfeasible.

Computational methods such as molecular docking and virtual screening can be used to identify promising indazole-based compounds that are likely to bind to a specific biological target. nih.gov These methods allow researchers to screen large libraries of virtual compounds and prioritize a smaller number for synthesis and experimental testing, thereby saving time and resources. For instance, virtual screening has been successfully used to identify novel indazole-based inhibitors of FGFR1. nih.gov